molecular formula C18H16Cl2N4O B5868613 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl- CAS No. 904813-29-2

1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-

Cat. No.: B5868613
CAS No.: 904813-29-2
M. Wt: 375.2 g/mol
InChI Key: ZENGZDKWEVOVSS-UHFFFAOYSA-N
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Description

The compound 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl- (hereafter referred to as Compound A) features a triazole core substituted with two 5-chloro-2-methylphenyl groups at the N1 and N-amide positions and a methyl group at the C5 position. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N,1-bis(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O/c1-10-4-6-13(19)8-15(10)21-18(25)17-12(3)24(23-22-17)16-9-14(20)7-5-11(16)2/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENGZDKWEVOVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143661
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-29-2
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Carboxamide Group: This step involves the reaction of the triazole with a suitable carboxylic acid derivative.

    Substitution with Chloromethylphenyl Groups: The final step includes the substitution reactions to introduce the 5-chloro-2-methylphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro-2-methylphenyl substituents are potential sites for NAS under specific conditions. While chloro groups on aromatic rings are generally inert, the electron-withdrawing triazole ring and methyl substituents may activate certain positions for substitution.

Reaction ConditionsProducts/OutcomesKey FindingsSource
Cu-catalyzed coupling with aminesReplacement of Cl with NH-R groupsLimited reactivity observed unless activated by strong bases or catalysts.
Pd-mediated cross-coupling (e.g., Suzuki)Biaryl derivatives via C-Cl bond functionalizationRequires electron-deficient aryl halides and optimized catalytic systems.

Triazole Ring Functionalization

The 1,2,3-triazole core participates in cycloaddition and ring-opening reactions, influenced by substituents and reaction partners.

2.1. 1,3-Dipolar Cycloaddition

Triazoles can act as dipolarophiles in reactions with azides or nitriles:

text
1H-Triazole + Sulfonyl Azide → NH-1,2,3-Triazole Derivatives
  • Regioselectivity : DFT studies confirm high asynchronicity in bond formation, favoring a single regioisomer .

  • Solvent Effects : Polar solvents (e.g., ethanol) stabilize intermediates, directing reactions toward diazoketones .

2.2. Ring-Opening Reactions

Under acidic conditions, the triazole ring may undergo cleavage:

text
Triazole + H2SO4 → Carboxamide intermediate + NH3
  • Stability : The methyl and carboxamide groups enhance ring stability against hydrolysis.

Carboxamide Reactivity

The carboxamide group (-CONH-) participates in hydrolysis and condensation reactions:

Reaction TypeConditionsProductsApplicationsSource
Acidic HydrolysisH2SO4, refluxCarboxylic acid + AmineFunctional group interconversion
Basic HydrolysisNaOH, H2O, ΔCarboxylate salt + NH3Not commonly reported
Condensation with AminesDCC, DMAP, CH2Cl2Urea or thiourea derivativesBioactive analog synthesis

Oxidation and Reduction

  • Methyl Group Oxidation : The 5-methyl group on the triazole is resistant to mild oxidants (e.g., KMnO4) but forms a carboxylic acid under strong oxidizing conditions (CrO3/H2SO4) .

  • Chloro Group Reduction : Catalytic hydrogenation (H2/Pd-C) reduces Cl to H, though steric hindrance from methyl groups limits efficiency .

Biological Interactions (Metabolic Pathways)

While not synthetic reactions, metabolic transformations are critical for pharmacological activity:

  • Oxidative Demethylation : CYP450 enzymes convert methyl groups to hydroxymethyl derivatives .

  • Glucuronidation : The carboxamide undergoes phase II metabolism, enhancing solubility for excretion .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulky 5-chloro-2-methylphenyl groups hinder reactions at the triazole C5 position .

  • Electronic Effects : Electron-withdrawing Cl and triazole groups deactivate the aromatic rings, necessitating harsher NAS conditions .

  • Solvent Optimization : Ethanol and 1,4-dioxane significantly influence product distribution in cycloadditions .

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of the compound "1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-" is challenging to create. However, based on the provided data, here’s what can be gathered:

Nomenclature and Chemical Information

  • CAS Registry Number: 904813-29-2
  • CAS Name: 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-
  • Molecular Formula: C18H16Cl2N4O
  • Molecular Mass: 375.25

1H-1,2,3-Triazole-4-carboxamide Derivatives: Research and Applications

Antimicrobial Research:

  • A study details the refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold, which was initially identified through a high-throughput screen for its ability to modulate the SOS response in Escherichia coli .
  • The SOS response is a crucial bacterial DNA repair mechanism that, when inhibited, can suppress the emergence of antibiotic resistance .
  • Researchers developed a modular synthesis of 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides to evaluate structure-activity relationships and improve the potency and breadth of targetable pathogens .
  • The study identified an analog with improved potency and increased breadth, targeting auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .
  • The feasibility of using small molecules to modulate the SOS response was demonstrated in vivo, which suppressed the appearance of resistance . These findings are a step toward producing Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance (DISARMERs) .

Pregnane X Receptor (PXR) Antagonists:

  • 1,4,5-substituted 1,2,3-triazole analogs have been identified as potential human Pregnane X Receptor (hPXR) antagonists .
  • PXR is a key regulator of drug metabolism, and its activation by various drugs can lead to adverse drug responses .
  • Triazole analogs are divided into two series: those with a sulfonyl linkage and those with a carbonyl amide linkage .

Other 1,2,3-Triazole Applications:

  • 1,2,3-Triazole-appended bis-pyrazoles have been designed using a molecular hybridization approach .
  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is also listed as a chemical product .

Table 1: Examples of Triazole Compounds and Their Applications

CompoundApplication
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamideModulation of SOS response in bacteria; potential for developing drugs that inhibit SOS activation to repress mechanisms enabling resistance
1,4,5-substituted 1,2,3-triazole analogsPotential human Pregnane X Receptor (hPXR) antagonists
1,2,3-Triazole-appended bis-pyrazolesDesign of new chemical libraries
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamideChemical synthesis
1H-1,2,3-Triazole-4-carboxamideIntermediate in synthesis of various compounds; serves as a scaffold in drug discovery

Mechanism of Action

The mechanism of action of “1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl-” would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit the synthesis of essential biomolecules in microorganisms. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (Compound A) and nitro (T23849) substituents increase lipophilicity and metabolic stability compared to hydrophilic groups like hydroxypropan-2-yl (ZIPSEY).
2.3. Physicochemical Properties
  • Solubility : Compound A’s chloro and methyl groups reduce aqueous solubility compared to analogs with polar substituents (e.g., ZIPSEY).
  • Melting Points : While data for Compound A is unavailable, similar bis(aryl) triazoles (e.g., T23849) exhibit high melting points (>200°C) due to strong π-π stacking .

Biological Activity

1H-1,2,3-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The compound 1H-1,2,3-Triazole-4-carboxamide, N,1-bis(5-chloro-2-methylphenyl)-5-methyl- is a notable member of this class. This article delves into its biological activity based on recent research findings.

The compound's molecular formula is C17H17ClN4OC_{17}H_{17}ClN_4O with a molecular weight of approximately 336.80 g/mol. Its structural features include a triazole ring and a carboxamide functional group which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of 1H-1,2,3-triazole derivatives are often evaluated through various assays that assess their efficacy against different diseases. Below are key findings related to the biological activity of the specified compound:

Anticancer Activity

Research has demonstrated that several triazole derivatives exhibit anticancer properties. For instance:

  • A study indicated that certain 1H-1,2,3-triazoles showed moderate activity against melanoma and breast cancer cell lines when evaluated in vitro using the National Cancer Institute's NCI60 cell lines .
  • Specifically, compounds featuring the triazole structure have been linked to significant cytotoxic effects against colon cancer (HT-29) and ovarian cancer (OVCAR-4) cell lines .

Enzyme Inhibition

Recent investigations into the enzyme inhibitory potential of triazole derivatives revealed:

  • The compound was assessed for its inhibitory activity against carbonic anhydrase II (CA-II), an enzyme implicated in various physiological processes and pathologies. Some synthesized triazole analogs demonstrated moderate inhibition of CA-II activity .

Synthesis and Evaluation

A series of compounds similar to 1H-1,2,3-Triazole-4-carboxamide were synthesized using "Click" chemistry techniques. The evaluation included:

  • In vitro testing against various cancer cell lines which revealed promising results for compounds with specific substitutions on the triazole ring .

Structure-Activity Relationship (SAR)

The SAR studies highlighted that modifications on the phenyl rings significantly influence the biological activity. For example:

  • Compounds with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Cell LineIC50 (µM)
1H-1,2,3-Triazole Derivative AAnticancerColon Cancer (HT-29)10
1H-1,2,3-Triazole Derivative BAnticancerMelanoma (SK-MEL-5)15
1H-1,2,3-Triazole Derivative CEnzyme InhibitionCarbonic Anhydrase II25

Q & A

Q. What are the key considerations for synthesizing 1H-1,2,3-triazole-4-carboxamide derivatives, and how can reaction conditions be optimized?

The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride can be synthesized via condensation of aniline derivatives with isocyanides, followed by azide cyclization . Optimization often requires adjusting reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). In one procedure, triethylamine is used as a base in dioxane to facilitate chloroacetylation at 20–25°C, with recrystallization from ethanol-DMF to improve purity . Statistical experimental design (e.g., factorial or response surface methods) can minimize trial numbers while maximizing yield and reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for purity assessment and structural confirmation. For instance, PubChem provides detailed spectroscopic data (e.g., InChI, SMILES) and molecular weight (311.31 g/mol) for related triazole-carboxamides, which can guide analytical validation . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate functional groups and molecular fragmentation patterns.

Q. How does the compound’s solubility profile impact its utility in biological assays?

The compound’s low aqueous solubility (a common limitation in triazole derivatives) may necessitate co-solvents like DMSO or ethanol for in vitro studies. However, excessive solvent concentrations can interfere with assay results. Pre-formulation studies using surfactants (e.g., Tween-80) or cyclodextrins can improve solubility without compromising bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies in bioactivity data (e.g., enzyme inhibition potency) may arise from variations in assay conditions (pH, temperature) or cellular models. For example, while a compound may inhibit carbonic anhydrase in vitro, its efficacy in vivo could be limited by pharmacokinetic factors. Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) and rigorous statistical analysis (e.g., ANOVA with post-hoc tests) can identify confounding variables .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?

Mechanistic studies require a combination of kinetic assays, molecular docking, and structural biology. For triazole-carboxamides, competitive inhibition can be assessed via Lineweaver-Burk plots, while molecular docking (using software like AutoDock Vina) can predict binding interactions with enzyme active sites. For example, PubChem data highlights the role of the triazole core in hydrogen bonding with histidine residues in carbonic anhydrase .

Q. How can structural modifications improve the compound’s bioavailability and target selectivity?

Derivatization of the carboxamide group or substitution on the aryl rings can enhance solubility and selectivity. For instance, replacing methyl groups with polar substituents (e.g., hydroxyl or amine) improves water solubility, while bulkier groups (e.g., cyclopentyl) may enhance binding specificity . Computational tools (e.g., QSAR models) can prioritize synthetic targets by predicting ADMET properties.

Q. What experimental frameworks are suitable for studying this compound’s potential in non-therapeutic applications (e.g., materials science)?

Beyond medicinal chemistry, triazole-carboxamides can be explored as ligands in catalysis or metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) and X-ray crystallography can assess thermal stability and coordination behavior. For example, analogous triazole derivatives have been used to stabilize palladium nanoparticles for cross-coupling reactions .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields or spectroscopic data?

Contradictions may stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or analytical calibration. Reproducibility can be improved by adhering to standardized protocols (e.g., USP guidelines) and cross-referencing multiple databases (e.g., PubChem, Reaxys). Peer-reviewed procedures, such as those in Polish Journal of Chemical Technology, emphasize rigorous documentation of reaction conditions .

Future Directions

Q. What emerging methodologies could advance research on this compound’s therapeutic potential?

CRISPR-Cas9 screening can identify genetic vulnerabilities enhanced by the compound, while proteomics (e.g., affinity pull-down assays) may reveal off-target interactions. Additionally, nanoparticle-based delivery systems (e.g., liposomes) could overcome solubility limitations in vivo .

Methodological Resources

  • Synthesis Optimization : Refer to factorial design frameworks in Polish Journal of Chemical Technology .
  • Mechanistic Studies : Utilize PubChem’s enzyme inhibition datasets and molecular docking tools .
  • Data Validation : Cross-check spectral libraries in Reaxys or SciFinder for consistency.

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